An In-depth Technical Guide to 1-(2-(Pyridin-2-yl)ethyl)piperazine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(2-(Pyridin-2-yl)ethyl)piperazine: Properties, Synthesis, and Potential Applications
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
1-(2-(Pyridin-2-yl)ethyl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via an ethyl bridge. This molecule belongs to the broader class of pyridinylpiperazine derivatives, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] The unique structural arrangement of 1-(2-(Pyridin-2-yl)ethyl)piperazine, combining the aromatic, electron-withdrawing nature of the pyridine ring with the basic and flexible piperazine core, makes it a valuable building block in the design and synthesis of novel therapeutic agents and research chemicals.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 53345-15-6 | [4] |
| Molecular Formula | C₁₁H₁₇N₃ | [4] |
| Molecular Weight | 191.27 g/mol | [4] |
| Predicted Boiling Point | 335.6 ± 35.0 °C | Predicted |
| Predicted Melting Point | N/A | Predicted |
| Predicted pKa | 9.16 ± 0.10 | Predicted |
| Predicted LogP | 1.25 | Predicted |
| Predicted Water Solubility | 14.8 g/L | Predicted |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Synthesis and Elucidation
The synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperazine typically involves the nucleophilic substitution reaction between a piperazine derivative and a suitable pyridine-containing electrophile. A common and effective strategy is the N-alkylation of piperazine with 2-(2-chloroethyl)pyridine or a similar reactive intermediate.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process, often starting with the protection of one of the piperazine nitrogens to ensure mono-alkylation, followed by the alkylation and subsequent deprotection. However, direct alkylation under controlled conditions can also be employed.
Caption: A simplified workflow for the synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperazine via a Michael addition reaction.
Exemplary Synthesis Protocol
A plausible and efficient method for the synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperazine is the Michael addition of piperazine to 2-vinylpyridine. This approach avoids the use of potentially hazardous alkyl halides.
Materials:
-
Piperazine
-
2-Vinylpyridine
-
Ethanol (or another suitable protic solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an excess of piperazine in ethanol. The use of excess piperazine helps to minimize the formation of the disubstituted product.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add 2-vinylpyridine dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine) to afford the pure 1-(2-(Pyridin-2-yl)ethyl)piperazine.[6]
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of the piperazine nucleophile statistically favors the mono-alkylation product over the undesired N,N'-disubstituted piperazine.
-
Protic Solvent (Ethanol): Ethanol is a good solvent for both reactants and helps to facilitate the proton transfer steps in the Michael addition mechanism.
-
Acid Catalyst (Glacial Acetic Acid): The acid catalyst protonates the pyridine nitrogen, making the vinyl group more electrophilic and thus more susceptible to nucleophilic attack by the piperazine.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a more complete conversion of the starting materials in a reasonable timeframe.
-
Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired mono-substituted product from unreacted starting materials and any disubstituted by-product. The addition of a small amount of triethylamine to the eluent helps to prevent the basic product from tailing on the acidic silica gel.
Structural Characterization
The identity and purity of synthesized 1-(2-(Pyridin-2-yl)ethyl)piperazine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the ethyl bridge protons, and the piperazine ring protons.[7][8] The integration of these signals will confirm the ratio of protons in different parts of the molecule. ¹³C NMR will show the corresponding carbon signals.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 192.27.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-H stretching from the aromatic and aliphatic parts, and C=N and C=C stretching from the pyridine ring.[7]
Pharmacological Profile and Mechanism of Action
While specific pharmacological data for 1-(2-(Pyridin-2-yl)ethyl)piperazine is limited, the broader class of pyridinylpiperazine and related arylpiperazine derivatives has been extensively studied, revealing a range of biological activities, primarily centered on the central nervous system.
Predicted Receptor Interactions
Based on the activities of structurally similar compounds, 1-(2-(Pyridin-2-yl)ethyl)piperazine is predicted to interact with several neurotransmitter receptors.
Caption: Predicted receptor interactions of 1-(2-(Pyridin-2-yl)ethyl)piperazine based on structurally related compounds.
Many pyridinylpiperazine derivatives are known to be potent antagonists of α₂-adrenergic receptors.[10] Additionally, arylpiperazines frequently exhibit affinity for serotonin receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ subtypes, as well as dopamine D₂ receptors.[8][11] The specific activity (agonist or antagonist) and the affinity for these receptors would need to be determined through in vitro binding and functional assays.
Significance in Drug Discovery
The piperazine moiety is a common pharmacophore in many approved drugs, valued for its ability to improve aqueous solubility and oral bioavailability.[12] The pyridinylpiperazine scaffold is a key component in a variety of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[2] Therefore, 1-(2-(Pyridin-2-yl)ethyl)piperazine serves as a valuable intermediate and building block for the synthesis of more complex molecules with potential therapeutic applications in neurological and psychiatric disorders.[3]
Applications in Research and Development
As a research chemical, 1-(2-(Pyridin-2-yl)ethyl)piperazine can be utilized in several areas:
-
Lead Compound for Library Synthesis: It can serve as a starting material for the creation of a library of related compounds for high-throughput screening to identify novel ligands for various G-protein coupled receptors (GPCRs).
-
Fragment-Based Drug Design: The pyridinylethylpiperazine core can be used as a fragment in fragment-based drug discovery programs targeting enzymes or receptors where this motif has shown to bind.
-
Tool Compound in Neuropharmacology: Once its pharmacological profile is fully characterized, it could be used as a tool compound to probe the function of specific receptor subtypes in in vitro and in vivo models of disease.
Safety and Handling
Detailed toxicological data for 1-(2-(Pyridin-2-yl)ethyl)piperazine is not available. However, based on the general properties of related arylpiperazines, it should be handled with care in a laboratory setting.[12] Standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
1-(2-(Pyridin-2-yl)ethyl)piperazine is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmacological research. Its structure combines the key features of both pyridine and piperazine, making it an attractive scaffold for the development of novel bioactive molecules. While a comprehensive experimental characterization of its physicochemical and pharmacological properties is still needed, the information available for related compounds provides a strong rationale for its further investigation as a building block for new therapeutic agents, particularly those targeting the central nervous system.
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